3-(2-bromo-4,6-dimethoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide
Description
This compound is a halogenated enamide featuring a brominated and dimethoxylated phenyl ring at the 3-position, a cyano group at the α,β-unsaturated carbonyl position, and an N-(2-chlorophenyl)amide substituent. Its molecular formula is C₁₈H₁₄BrClN₂O₃, with a molecular weight of 444.68 g/mol (calculated from constituent atomic weights). The bromine and chlorine atoms enhance lipophilicity, while the methoxy groups may influence solubility and electronic properties.
Properties
IUPAC Name |
3-(2-bromo-4,6-dimethoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O3/c1-24-12-8-14(19)13(17(9-12)25-2)7-11(10-21)18(23)22-16-6-4-3-5-15(16)20/h3-9H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTCVDBLILZLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)C=C(C#N)C(=O)NC2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-bromo-4,6-dimethoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H16BrClN2O3
- Molecular Weight : 405.69 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, particularly those involved in cell signaling pathways related to cancer and inflammation.
Anticancer Activity
Several studies have reported the anticancer properties of similar compounds, indicating that this compound may exhibit similar effects. For instance:
- A derivative with a brominated dimethoxyphenyl group showed significant cytotoxicity against human glioblastoma cells, inducing apoptosis at micromolar concentrations .
- In vivo studies demonstrated that conjugation with epidermal growth factor (EGF) enhanced the selectivity and potency against glioblastoma cells, suggesting potential for targeted therapy .
Anti-inflammatory Properties
Compounds with similar structural motifs have also been investigated for their anti-inflammatory effects. The presence of the chlorophenyl group may enhance the anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
Case Studies
- Cytotoxicity Against Glioblastoma : A study evaluated the cytotoxic effects of a structurally similar compound on U373 and U87 human glioblastoma cell lines. Results indicated that the compound induced significant apoptotic cell death at low concentrations (IC50 = 813 ± 139 nM) when conjugated with EGF .
- Targeted Therapy Development : Research focused on developing targeted therapies for glioblastoma using EGF-conjugated compounds showed promising results in delaying tumor progression in xenograft models. Mice treated with the conjugate exhibited a median tumor-free survival significantly longer than controls .
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H16BrClN2O3 |
| Molecular Weight | 405.69 g/mol |
| Anticancer Activity | Significant cytotoxicity against glioblastoma cells |
| Anti-inflammatory Activity | Potential modulation of inflammatory cytokines |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the α,β-unsaturated cyanopropenamide family. Below is a detailed comparison with two structurally related analogs (see Table 1):
Table 1: Structural and Functional Comparison
Key Differences and Implications
Halogenation Pattern: The target compound features bromine at the 2-position of the phenyl ring, which increases steric bulk and polarizability compared to the chlorine-substituted analogs . Bromine’s larger atomic radius may enhance binding affinity in biological targets (e.g., kinase inhibition) but reduce solubility. This contrasts with the purely electron-withdrawing chloro groups in the analogs .
Electronic and Steric Effects: The 2-chlorophenyl substituent on the amide group (target compound) creates a meta-substitution pattern, which may influence π-stacking interactions differently than the para-substituted chloro group in the analog from .
Molecular Weight and Drug-Likeness :
- The target compound’s higher molecular weight (444.68 vs. 222.63–333.18 g/mol) places it outside the typical range for orally bioavailable drugs (Lipinski’s rule of five). This suggests it may be more suited for topical or in vitro applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
